(S)-1-Cyclohexyl-2-methyl-piperazine

Übersicht

Beschreibung

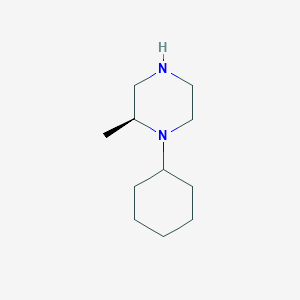

(S)-1-Cyclohexyl-2-methyl-piperazine is a chiral piperazine derivative with a cyclohexyl group attached to the nitrogen atom and a methyl group attached to the carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclohexyl-2-methyl-piperazine typically involves the reaction of cyclohexylamine with 2-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Cyclohexyl-2-methyl-piperazine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed under anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can lead to a wide range of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligand Activity

Sigma Receptors Overview

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, have been implicated in numerous physiological processes and are considered potential targets for drug development. They are involved in neuroprotection, modulation of pain, and cancer biology.

Binding Affinity Studies

Research has shown that (S)-1-Cyclohexyl-2-methyl-piperazine exhibits significant affinity for σ receptors. For instance, fluorescent derivatives of related compounds have demonstrated high σ2 receptor affinities, indicating that modifications to the piperazine structure can enhance receptor binding . The compound's structural characteristics allow it to interact effectively with these receptors, which is crucial for its potential therapeutic applications.

Therapeutic Potential

Cancer Treatment

The σ2 receptor is often overexpressed in various cancer types. Compounds that activate σ2 receptors can induce apoptosis in tumor cells. Studies have indicated that this compound analogs can lead to cell death through different apoptotic pathways . This makes them promising candidates for developing cancer therapeutics.

Neurological Disorders

Due to their neuroprotective properties, sigma receptor ligands are being explored for treating neurological disorders such as depression, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's . The modulation of σ receptors could provide new avenues for managing these conditions.

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways

The synthesis of this compound involves several steps that optimize its pharmacological properties. Various analogs have been synthesized to evaluate their activity against specific biological targets . The structure-activity relationship studies reveal that certain modifications can significantly enhance the compound's efficacy and selectivity.

Case Studies

A notable case study involved the synthesis of a series of cyclohexylpiperazines with mixed σ and human serotonin transporter (HSI) affinities . These studies highlighted how structural modifications influence both receptor binding and biological activity, providing insights into designing more effective therapeutic agents.

Data Tables

| Compound Name | Sigma-1 Affinity (Ki) | Sigma-2 Affinity (Ki) | Therapeutic Application |

|---|---|---|---|

| This compound | 78.8 nM | 10.8 nM | Cancer therapy |

| PB28 | 5020 nM | 10.8 nM | Tumor imaging |

| MT-45 | 24.6 nM | Not specified | Analgesic properties |

Wirkmechanismus

The mechanism of action of (S)-1-Cyclohexyl-2-methyl-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Cyclohexylpiperazine: Similar in structure but lacks the methyl group.

2-Methylpiperazine: Similar in structure but lacks the cyclohexyl group.

N-Cyclohexyl-N-methylpiperazine: Similar in structure but has both cyclohexyl and methyl groups attached to the nitrogen atom.

Uniqueness

(S)-1-Cyclohexyl-2-methyl-piperazine is unique due to its specific chiral configuration and the presence of both cyclohexyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

(S)-1-Cyclohexyl-2-methyl-piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its cyclohexyl and methyl substitutions on the piperazine ring, exhibits potential in various therapeutic applications, including its role as an enzyme inhibitor and in receptor modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a piperazine ring with cyclohexyl and methyl groups, contributing to its lipophilicity and ability to cross biological membranes.

This compound interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cellular metabolism, such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is vital for purine biosynthesis in pathogens like Mycobacterium tuberculosis .

- Receptor Modulation : It exhibits binding affinity for neurotransmitter receptors, particularly in the central nervous system, which may contribute to its potential antidepressant effects .

Antimicrobial Activity

Research indicates that this compound derivatives demonstrate significant antimicrobial properties. For instance, compounds structurally related to this piperazine have shown efficacy against M. tuberculosis, with specific analogues exhibiting selective inhibition against resistant strains .

Antidepressant Properties

Piperazine derivatives are often associated with antidepressant activity. Studies suggest that this compound may modulate serotonin receptors, contributing to mood regulation and providing a basis for further investigation into its use as an antidepressant .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that various piperazine derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Study on IMPDH Inhibition

A study focused on the structure-activity relationship of piperazine derivatives found that modifications to the cyclohexyl group significantly impacted the inhibitory potency against IMPDH in M. tuberculosis. The findings highlighted that maintaining the cyclohexyl moiety was crucial for retaining biological activity .

| Compound | IC50 (µM) | Target | Activity |

|---|---|---|---|

| Compound 1 | 5 | IMPDH | Inhibitory |

| Compound 2 | 10 | IMPDH | Inhibitory |

| This compound | 7 | IMPDH | Inhibitory |

Antidepressant Activity Assessment

In another study assessing the antidepressant potential of various piperazine derivatives, this compound was evaluated in animal models. The results indicated a significant reduction in depressive-like behaviors, suggesting its potential utility in treating mood disorders .

Eigenschaften

IUPAC Name |

(2S)-1-cyclohexyl-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINAXHUSBGJNTC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.